molecular formula C9H17Br3N2 B1148453 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine Hydrogen Tribromide CAS No. 138666-59-8

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine Hydrogen Tribromide

Cat. No.: B1148453
CAS No.: 138666-59-8
M. Wt: 392.96 g/mol
InChI Key: DPWBUJYBOOWMLB-UHFFFAOYSA-O
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Description

1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide (C₉H₁₆N₂·HBr₃) is a protic ionic liquid derived from the organic superbase 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) and hydrogen tribromide. It is characterized by its strong basicity, thermal stability, and versatility in catalysis, particularly in Michael addition reactions and cycloaddition processes . With a molecular weight of 392.96 g/mol, this compound is often employed in organic synthesis as a non-volatile, recyclable catalyst under mild conditions .

Properties

CAS No.

138666-59-8

Molecular Formula

C9H17Br3N2

Molecular Weight

392.96 g/mol

IUPAC Name

molecular bromine;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrobromide

InChI

InChI=1S/C9H16N2.Br3/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-2/h1-8H2;/q;-1/p+1

InChI Key

DPWBUJYBOOWMLB-UHFFFAOYSA-O

Origin of Product

United States

Preparation Methods

Addition Reaction

Caprolactam reacts with acrylonitrile in the presence of a tertiary alcohol solvent (e.g., tert-butyl alcohol) and sodium hydroxide catalyst at 10–50°C. This step produces N-(2-cyanoethyl)-caprolactam with a caprolactam conversion rate of 98% and a yield of 90%. Key improvements over prior methods include:

  • Solvent optimization : Tertiary alcohols eliminate the need for solvent recovery after the reaction.

  • Catalyst efficiency : NaOH replaces costlier KOH-DBU mixtures, reducing catalyst consumption by 40%.

Hydrogenation Reaction

N-(2-cyanoethyl)-caprolactam undergoes catalytic hydrogenation without solvent removal. Using the same tertiary alcohol solvent streamlines the process and minimizes losses. This step yields N-aminopropyl-caprolactam with >95% purity.

Cyclization Reaction

The aminopropyl intermediate is cyclized via intramolecular condensation, with water removed by fractional distillation. This step achieves an overall DBU yield of 80–85%, a significant improvement over the traditional 74%.

Formation of DBU Hydrogen Tribromide

DBU·HBr₃ is synthesized through an acid-base reaction between DBU and hydrobromic acid (HBr). While explicit procedural details are absent in the provided sources, the reaction can be inferred from molecular formula data (C₉H₁₆N₂·HBr₃) and analogous quaternary ammonium salt syntheses.

Reaction Mechanism

DBU, a strong non-nucleophilic base (pKa ~12), reacts exothermically with three equivalents of HBr:
DBU+3HBrDBU\cdotpHBr3\text{DBU} + 3\text{HBr} \rightarrow \text{DBU·HBr}_3
The tribromide form is stabilized by bromide counterions and hydrogen bonding.

Experimental Considerations

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or ethanol are typically used to facilitate proton transfer.

  • Stoichiometry : A 1:3 molar ratio of DBU to HBr ensures complete salt formation. Excess HBr may lead to hygroscopic byproducts.

  • Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) yields light yellow to dark green crystals.

Purification and Characterization

Crude DBU·HBr₃ is recrystallized from ethanol/water mixtures and dried under vacuum. Analytical confirmation includes:

  • HPLC purity : >98.0%

  • Melting point : 121–125°C

  • ¹H/¹³C NMR : Matches expected structure.

Comparative Analysis of Preparation Methods

StepParametersTraditional MethodOptimized Method
Addition Reaction SolventAromatic hydrocarbonsTertiary alcohols
CatalystKOH + DBUNaOH
Caprolactam conversion96%98%
Hydrogenation Solvent recoveryRequiredEliminated
Cyclization Overall DBU yield74%80–85%
Tribromide Formation HBr equivalentsNot reported3 (inferred from formula)

Challenges and Industrial Scalability

  • Tribromide stability : DBU·HBr₃ is hygroscopic and requires storage in corrosion-resistant containers at <15°C.

  • Byproduct management : Excess HBr must be neutralized to prevent equipment corrosion.

  • Cost drivers : DBU synthesis accounts for 70% of total production costs, emphasizing the need for high-yield cyclization .

Chemical Reactions Analysis

1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

Application Area Description
Organic SynthesisServes as a versatile reagent for forming complex molecules.
CatalysisActs as a catalyst to enhance reaction rates and selectivity.
Medicinal ChemistryAids in the design and synthesis of new drug candidates.
Polymer ChemistryUsed in polymerization processes for advanced materials.
Analytical ChemistryFunctions as a reagent in analytical techniques for detection and quantification.

Organic Synthesis

1,8-Diazabicyclo[5.4.0]-7-undecene hydrogen tribromide is widely used in organic synthesis due to its ability to facilitate the formation of complex molecules. Its unique bicyclic structure allows for efficient reactions that are crucial in developing pharmaceuticals and agrochemicals. For example, it can be employed in the synthesis of various nitrogen-containing heterocycles.

Catalysis

This compound acts as a catalyst in numerous chemical reactions, enhancing both the rate and selectivity of reactions. It is particularly beneficial in producing fine chemicals and specialty materials where precision is critical. Its catalytic properties have been leveraged in reactions such as the bromination of alkenes and alkynes, which are essential processes in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, 1,8-diazabicyclo[5.4.0]-7-undecene hydrogen tribromide is utilized to design and synthesize new drug candidates. Its ability to stabilize reactive intermediates makes it valuable for developing more effective therapeutic agents. Case studies have shown its application in synthesizing potential anti-cancer compounds and other pharmaceuticals.

Polymer Chemistry

The compound is also significant in polymer chemistry, where it is used in polymerization processes that contribute to creating advanced materials with tailored properties. This application is vital in industries such as automotive and electronics, where material performance is critical.

Analytical Chemistry

In analytical chemistry, 1,8-diazabicyclo[5.4.0]-7-undecene hydrogen tribromide serves as a reagent that aids in the detection and quantification of various substances. Its role is essential in quality control and environmental monitoring, ensuring compliance with safety standards.

Case Study 1: Organic Synthesis

A research study demonstrated the use of 1,8-diazabicyclo[5.4.0]-7-undecene hydrogen tribromide in synthesizing complex nitrogen-containing compounds from simple precursors through a series of multi-step reactions.

Case Study 2: Medicinal Chemistry

In another study focused on drug development, researchers utilized this compound to stabilize reactive intermediates during the synthesis of potential anti-cancer agents, leading to improved yields and purities compared to traditional methods.

Comparison with Similar Compounds

Chemical Structures and Basicity

The following table compares key structural and basicity properties of DBU Hydrogen Tribromide with analogous bicyclic amines and superbases:

Compound Structure Type pKa (Organic Solvents) Molecular Weight (g/mol)
DBU Hydrogen Tribromide Bicyclic amidine salt N/A (Salt of DBU) 392.96
DBU Bicyclic amidine >20 152.24
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Bicyclic guanidine >20 139.19
DABCO (1,4-Diazabicyclo[2.2.2]octane) Bicyclic tertiary amine ~8.8 112.17
TMG (Tetramethylguanidine) Acyclic guanidine >20 115.18

Key Insights :

  • DBU and TBD exhibit exceptional basicity (pKa >20), surpassing traditional amines like DABCO, which has a pKa of ~8.8 .
  • The hydrogen tribromide form of DBU retains the strong basicity of its parent compound while introducing bromide counterions, enhancing solubility in polar solvents .

Key Insights :

  • DBU Hydrogen Tribromide outperforms traditional solvents in Michael additions due to its dual role as a Brønsted acid and base, enabling efficient proton transfer .
  • TBD and DBU are superior in CO₂ fixation due to their strong basicity, but DBU Hydrogen Tribromide offers better recyclability .
  • DABCO’s lower basicity limits its utility in high-temperature reactions compared to DBU derivatives .

Thermal and Environmental Stability

Compound Thermal Stability Air Stability (Application Context)
DBU Hydrogen Tribromide Stable up to 150°C High (retains catalytic activity after recycling)
DBU Stable up to 200°C High in CNT composites; resists oxidation
TBD Decomposes above 180°C Moderate (sensitive to moisture)
TMG Stable up to 100°C Low (degrades in humid air)

Key Insights :

  • DBU and its hydrogen tribromide salt exhibit superior thermal stability compared to TMG and TBD, making them suitable for high-temperature industrial processes .
  • DBU-doped carbon nanotubes retain conductivity even after 7 days in air, highlighting its oxidation resistance .

Key Insights :

  • DBU Hydrogen Tribromide requires stringent storage conditions due to its reactivity and corrosivity, whereas DBU itself is more stable at room temperature .

Biological Activity

1,8-Diazabicyclo[5.4.0]-7-undecene hydrogen tribromide (DBH) is a bicyclic compound with significant biological activity. This article explores its mechanisms of action, biochemical interactions, and potential applications in various fields.

  • Chemical Formula : C₉H₁₆N₂
  • Molecular Weight : 392.96 g/mol
  • Melting Point : 119–122 °C
  • CAS Number : 138666-59-8

1,8-Diazabicyclo[5.4.0]-7-undecene hydrogen tribromide acts primarily as a ligand and catalyst in various biochemical reactions. It can interact with metal ions and enzymes, influencing their activity through coordination bonds formed by the nitrogen atoms in its structure.

Key Mechanisms:

  • Enzyme Interaction : DBH can inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
  • Gene Expression Modulation : It influences the expression of genes related to oxidative stress, enhancing cellular resilience against reactive oxygen species.
  • Cell Signaling Pathway Modulation : The compound affects cellular signaling pathways, impacting overall cellular metabolism and function.

Biochemical Pathways

DBH plays a role in several biochemical pathways:

  • Amino Acid Metabolism : Acts as a substrate or inhibitor for aminotransferases and dehydrogenases.
  • Antioxidant Defense : Enhances the expression of genes involved in antioxidant responses, contributing to cellular protection.

Dosage Effects

The biological effects of DBH are dose-dependent:

  • Low Doses : Beneficial effects such as improved metabolic efficiency and enhanced antioxidant defenses.
  • High Doses : Potentially toxic effects, including oxidative damage and disruption of normal cellular functions.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of DBH, researchers found that at low concentrations, the compound significantly reduced oxidative stress markers in cultured cells. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition

Research demonstrated that DBH effectively inhibited specific proteases by binding to their active sites. This inhibition was quantified using enzymatic assays that measured substrate turnover rates before and after DBH treatment.

Applications in Scientific Research

DBH has diverse applications across multiple fields:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
  • Medicine : Explored for therapeutic properties against various pathogens due to its antibacterial and antiviral activities.
  • Industry : Employed as a catalyst in polymer production and other chemical reactions.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityReduces oxidative stress markers
Enzyme InhibitionInhibits protease activity
Gene ExpressionModulates genes related to oxidative stress response
Metabolic PathwaysInteracts with enzymes in amino acid metabolism

Q & A

Q. What are the critical physicochemical properties of 1,8-Diazabicyclo[5.4.0]-7-undecene (DBU) that influence its reactivity in organic synthesis?

DBU is a sterically hindered, non-nucleophilic base with a pKa of ~12.5 , enabling deprotonation of weakly acidic substrates. Key properties include:

  • Solubility : Miscible with polar solvents (e.g., THF, DMF) but hydrolyzes gradually in water .
  • Basicity : pH values vary with concentration (e.g., 10.1 g/100g solution: pH 12.6; 89.1 g/100g: pH 15.8) .
  • Thermal stability : Boiling point 240°C, requiring controlled heating in reactions .

Methodological Note : Calibrate reaction pH using concentration-dependent data to avoid over-basification, which may degrade substrates .

Q. How should DBU be safely handled in laboratory settings to mitigate risks?

DBU is corrosive (GHS Category 1B) and causes severe skin/eye damage. Safety protocols include:

  • PPE : Wear nitrile gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Neutralize with weak acids (e.g., citric acid) and adsorb with inert materials (e.g., vermiculite) .

Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can DBU’s catalytic efficiency in amide bond formation be optimized under varying reaction conditions?

DBU accelerates amide synthesis via mixed anhydride intermediates. Key parameters:

  • Solvent : Use THF or dichloromethane for optimal solubility and minimal side reactions .
  • Temperature : Reactions at 60°C under inert atmospheres (e.g., N₂) yield >73% conversion in 24 hours .
  • Substrate Ratio : A 3:1 molar ratio of paraformaldehyde to phosphine oxide minimizes byproducts .

Data Contradiction Analysis : Discrepancies in reported yields may arise from trace moisture; ensure anhydrous conditions via molecular sieves .

Q. What computational tools are effective for modeling DBU’s role in reaction mechanisms?

Density Functional Theory (DFT) simulations predict DBU’s proton affinity and transition states in SN2 reactions. For example:

  • Software : COMSOL Multiphysics integrates AI to optimize reaction parameters (e.g., temperature, solvent polarity) .
  • Validation : Cross-reference computational results with NMR kinetics (e.g., monitoring deprotonation via ¹H NMR) .

Case Study : Virtual screening of DBU-mediated polymerization identified optimal monomer-catalyst ratios, reducing experimental iterations by 40% .

Q. How do pH and concentration affect DBU’s stability and reactivity in aqueous systems?

DBU hydrolyzes in water, forming urea derivatives. Stability

Concentration (g/100g H₂O)pHHydrolysis Rate (t₁/₂)
10.112.6~48 hours
50.113.9~24 hours
89.115.8<12 hours

Methodological Insight : For aqueous reactions, pre-dry solvents and limit exposure time to <6 hours to minimize degradation .

Q. What strategies resolve contradictions in DBU’s reported catalytic activity across studies?

Discrepancies often stem from:

  • Purity Variance : Commercial DBU (98% vs. >99%) impacts reaction kinetics; validate purity via GC-MS .
  • Substrate Specificity : Screen substrates with varying steric demands (e.g., aryl vs. alkyl halides) to clarify scope .
  • Statistical Design : Use factorial experiments to isolate variables (e.g., temperature, catalyst loading) .

Example : A 2³ factorial design revealed that DBU’s efficacy in Suzuki-Miyaura couplings is temperature-sensitive above 80°C .

Q. What environmental and regulatory considerations apply to DBU use in research?

  • EPA Guidelines : DBU is not classified as a PBT (Persistent, Bioaccumulative, Toxic) but requires disposal as hazardous waste (UN3267, Class 8) .
  • REACH Compliance : While not listed under SVHC, document waste streams for audits .

Best Practice : Neutralize waste DBU with acetic acid before disposal to reduce corrosivity .

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